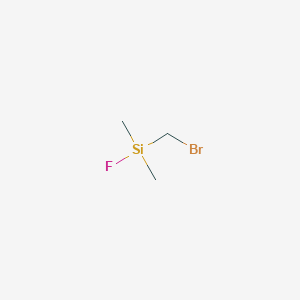
Cyclopentyl(2-hydroxyphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopentyl(2-hydroxyphenyl)methanone is an organic compound that belongs to the class of aromatic ketones It features a cyclopentyl group attached to a 2-hydroxyphenyl moiety through a methanone linkage
準備方法
Synthetic Routes and Reaction Conditions
Cyclopentyl(2-hydroxyphenyl)methanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of cyclopentanecarboxylic acid with 2-hydroxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .
Another method involves the Fries rearrangement of phenyl cyclopentanecarboxylate with aluminum chloride. This reaction is carried out at elevated temperatures and results in the migration of the acyl group to the ortho position of the phenyl ring, forming the desired product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
化学反応の分析
Types of Reactions
Cyclopentyl(2-hydroxyphenyl)methanone undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of cyclopentyl(2-hydroxyphenyl)carboxylic acid.
Reduction: Formation of cyclopentyl(2-hydroxyphenyl)methanol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
科学的研究の応用
Cyclopentyl(2-hydroxyphenyl)methanone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Cyclopentyl(2-hydroxyphenyl)methanone involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic ring can participate in π-π interactions with other aromatic systems, affecting the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
- Cyclohexyl(2-hydroxyphenyl)methanone
- Cyclopropyl(2-hydroxyphenyl)methanone
- Cyclobutyl(2-hydroxyphenyl)methanone
Uniqueness
Cyclopentyl(2-hydroxyphenyl)methanone is unique due to its specific ring size and the presence of both hydroxyl and carbonyl functional groups. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications. Compared to its analogs, the cyclopentyl group provides a balance between steric hindrance and flexibility, influencing the compound’s reactivity and interactions with other molecules .
特性
CAS番号 |
51795-96-1 |
|---|---|
分子式 |
C12H14O2 |
分子量 |
190.24 g/mol |
IUPAC名 |
cyclopentyl-(2-hydroxyphenyl)methanone |
InChI |
InChI=1S/C12H14O2/c13-11-8-4-3-7-10(11)12(14)9-5-1-2-6-9/h3-4,7-9,13H,1-2,5-6H2 |
InChIキー |
FHUXPGWBJXGPSP-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)C(=O)C2=CC=CC=C2O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


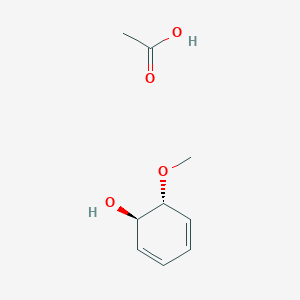
![2,4-Dihydroxy-6-[2-naphthylthio]quinazoline](/img/structure/B14638110.png)
![Methanone, (3-chlorophenyl)[4-(1,1,2,2-tetrafluoroethoxy)phenyl]-](/img/structure/B14638112.png)

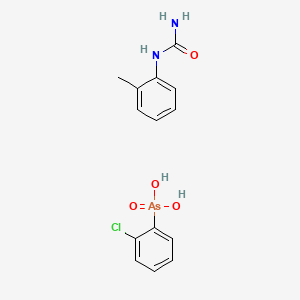
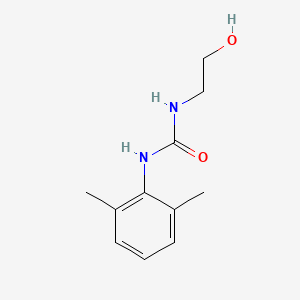
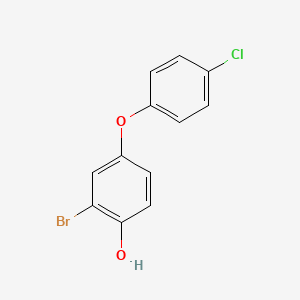
![Bicyclo[3.1.1]heptan-2-one, 6,6-dimethyl-3-(phenylmethylene)-](/img/structure/B14638146.png)

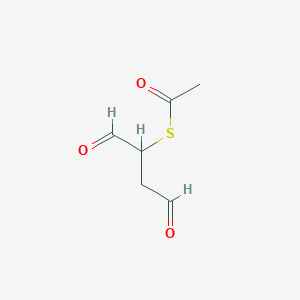
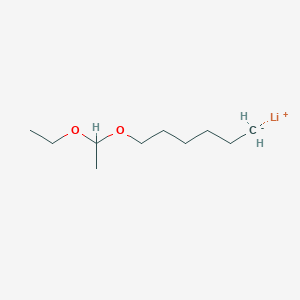
![Ethanone, 2-[(R)-(4-methylphenyl)sulfinyl]-1-phenyl-](/img/structure/B14638172.png)
![1,2-Diethyl-4,5,6,7-tetraphenylspiro[2.4]hepta-1,4,6-triene](/img/structure/B14638174.png)
